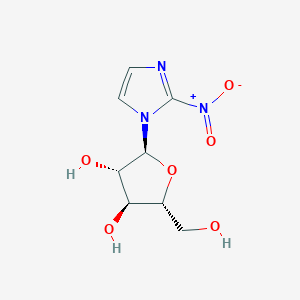

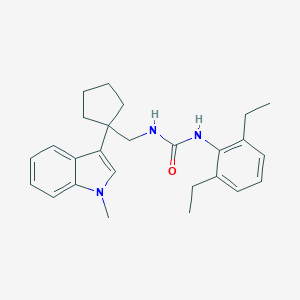

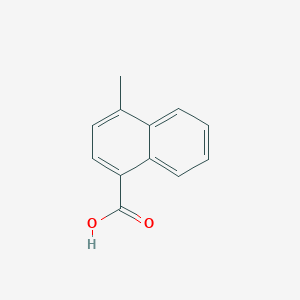

N-(p-Toluenesulfonyl)indole-3-boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(p-Toluenesulfonyl)indole-3-boronic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the properties and potential synthesis routes for N-(p-Toluenesulfonyl)indole-3-boronic acid. For instance, the synthesis of unsaturated N, O-spiroacetals and α-arylfurans involves palladium-catalyzed reactions with boronic acids, which could be relevant to the synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed aerobic oxidative coupling reactions, as demonstrated in the synthesis of unsaturated N, O-spiroacetals and α-arylfurans . This method could potentially be adapted for the synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid by using indole-3-boronic acid and an appropriate p-toluenesulfonyl derivative as starting materials.

Molecular Structure Analysis

While the molecular structure of N-(p-Toluenesulfonyl)indole-3-boronic acid is not directly discussed, the coordination properties of N-p-tolylsulfonyl-L-glutamic acid with metals provide some insight into how the tosyl group might interact with other molecules . The tosyl group is known to be a good leaving group in substitution reactions, which could be relevant in the synthesis and reactions of N-(p-Toluenesulfonyl)indole-3-boronic acid.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of N-(p-Toluenesulfonyl)indole-3-boronic acid. However, the use of N-toluenesulfonyl aziridines in the synthesis of indolizidine alkaloids suggests that tosyl groups can be involved in complex chemical transformations . This could imply that N-(p-Toluenesulfonyl)indole-3-boronic acid may also participate in various chemical reactions, particularly in the formation of carbon-nitrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(p-Toluenesulfonyl)indole-3-boronic acid are not described in the provided papers. However, the synthesis and structural studies of N-(p-toluenesulfonyl)amino acid o-phenolamides provide some context for the properties of tosyl-amide bonds . These properties may be extrapolated to predict the behavior of N-(p-Toluenesulfonyl)indole-3-boronic acid in various environments, including its solubility, stability, and reactivity.

科学研究应用

Applications in Protein Analysis

N-(p-Toluenesulfonyl)indole-3-boronic acid has shown potential in the field of protein analysis. Liu and Chang (1971) described a method utilizing p-toluenesulfonic acid as a catalyst for hydrolysis in the analysis of tryptophan in proteins and glycoproteins. This method provides an alternative to hydrolysis with hydrochloric acid, offering the advantage of not requiring solvent removal before ion exchange chromatography, simplifying the procedure (Liu & Chang, 1971).

Role in Organic Synthesis

The compound plays a vital role in organic synthesis. Das et al. (2017) demonstrated its application in accelerating a three-component reaction for synthesizing α-sulfanyl-substituted indole-3-acetic acids. Boronic acid catalysis was crucial for activating the α-hydroxy group in α-hydroxycarboxylic acid intermediates and for intramolecular assistance by free carboxylic acid, thus speeding up the product formation (Das et al., 2017).

Furthermore, Huang et al. (2015) utilized p-toluenesulfonic acid (TsOH) as a catalyst in the synthesis of biologically important 3,3-bis(indole-3-yl)indoline-2-(1H)-ones by condensing indoles with isatins (Huang et al., 2015).

Catalytic Properties and Cross-Coupling Reactions

N-(p-Toluenesulfonyl)indole-3-boronic acid is also used as a catalyst in various chemical reactions. Kearney et al. (2010) highlighted its use in the direct benzylation of indole 2-boronic acid, facilitating cross-coupling reactions to afford aryl(indolo)methanes efficiently and avoiding the need for strong bases or toxic reagents (Kearney et al., 2010).

安全和危害

N-(p-Toluenesulfonyl)indole-3-boronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, it is advised to wash immediately with plenty of soap and water and remove all contaminated clothes and footwear . In case of eye contact, bathe the eye with running water for 15 minutes . If inhaled, move to fresh air .

属性

IUPAC Name |

[1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BNO4S/c1-11-6-8-12(9-7-11)22(20,21)17-10-14(16(18)19)13-4-2-3-5-15(13)17/h2-10,18-19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADMCCFJOAXDPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397427 |

Source

|

| Record name | N-(p-Toluenesulfonyl)indole-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(p-Toluenesulfonyl)indole-3-boronic acid | |

CAS RN |

149108-61-2 |

Source

|

| Record name | N-(p-Toluenesulfonyl)indole-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。